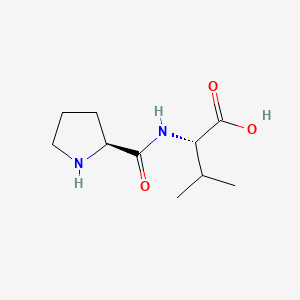
Prolylvaline
Descripción
Prolylvaline (CAS: 20488-27-1) is a dipeptide composed of L-proline and L-valine linked via a peptide bond. Its molecular formula is C₁₀H₁₈N₂O₃, with a molecular weight of 214.26 g/mol . Key physical properties include a density of 1.15 g/cm³, a boiling point of 451.1°C at 760 mmHg, and a flash point of 226.6°C . This compound is recognized for its antibacterial properties, making it relevant in peptide-based therapeutic research . Its aliases include Val-pro, L-Valyl-L-proline, and Valylproline, though these terms may refer to the same compound depending on nomenclature conventions .
Propiedades
Fórmula molecular |
C10H18N2O3 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 |
Clave InChI |
AWJGUZSYVIVZGP-YUMQZZPRSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1 |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C1CCCN1 |
Secuencia |
PV |
Sinónimos |
Pro-Val prolylvaline |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prolylvaline can be synthesized through several methods. One common approach involves the coupling of L-proline and L-valine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction typically occurs in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Corynebacterium glutamicum and Escherichia coli can be genetically engineered to overproduce the desired dipeptide. The fermentation process is optimized for high yield and purity, followed by extraction and purification steps to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
Prolylvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Amines in the presence of a base like triethylamine in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the dipeptide.
Reduction: Reduced forms of the dipeptide with altered functional groups.
Substitution: Substituted dipeptides with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Prolylvaline has several scientific research applications:
Mecanismo De Acción
Prolylvaline exerts its effects through various mechanisms. In microbial communities, it can act as a quorum sensing molecule, influencing gene expression and cell behavior. It interacts with N-acyl homoserine lactone (AHL) bioreporters, indicating its role in cell-to-cell communication . In biological systems, it may modulate signaling pathways and cellular responses through its interaction with specific receptors and enzymes .
Comparación Con Compuestos Similares
Structural and Functional Analogues
Prolylvaline is compared below with two structurally related compounds: cis-4-Hydroxy-L-proline hydrochloride (a modified proline derivative) and Valylalanine (a dipeptide with a reversed amino acid sequence).
Table 1: Comparative Analysis of this compound and Analogues
Research Findings and Functional Differences
(a) This compound vs. cis-4-Hydroxy-L-proline Hydrochloride
- Structural Differences : this compound’s dipeptide structure enables interactions with bacterial membranes, contributing to its antibacterial activity . In contrast, cis-4-Hydroxy-L-proline hydrochloride contains a hydroxyl group on the proline ring, enhancing its solubility and utility in antibody-drug conjugates (ADCs) as a linker molecule .
- Biological Roles : this compound’s bioactivity is linked to peptide-mediated disruption of microbial cells, whereas cis-4-Hydroxy-L-proline is often used to stabilize protein structures or modulate ADC pharmacokinetics .
(b) This compound vs. Valylalanine
- Sequence Specificity: this compound (Val-Pro) and Valylalanine (Ala-Val) differ in amino acid sequence, leading to distinct conformational behaviors.
Pharmacokinetic and Pharmacodynamic Considerations
This contrasts with cis-4-Hydroxy-L-proline hydrochloride, which, as a modified amino acid, may exhibit improved stability and absorption in ADC formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


